N-[4-(4-chlorophenyl)-6-(4-pyridinyl)-2-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine
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Overview
Description
N-[4-(4-chlorophenyl)-6-(4-pyridinyl)-2-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine is a complex organic compound known for its diverse applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a pyridinyl group, and a morpholinyl group, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-6-(4-pyridinyl)-2-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the chlorophenyl and pyridinyl groups through nucleophilic substitution reactions. The final step involves the attachment of the morpholinyl group via a coupling reaction. Common reagents used in these steps include chlorinating agents, pyridine derivatives, and morpholine .
Industrial Production Methods
Industrial production of this compound often employs high-throughput synthesis techniques to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms are utilized to streamline the production process. These methods not only enhance the yield but also improve the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-6-(4-pyridinyl)-2-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chlorophenyl and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
N-[4-(4-chlorophenyl)-6-(4-pyridinyl)-2-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-6-(4-pyridinyl)-2-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This modulation can result in various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-chlorophenyl)-6-(4-pyridinyl)-2-pyrimidinyl]-N-[3-(4-piperidinyl)propyl]amine
- N-[4-(4-chlorophenyl)-6-(4-pyridinyl)-2-pyrimidinyl]-N-[3-(4-azepanyl)propyl]amine
Uniqueness
What sets N-[4-(4-chlorophenyl)-6-(4-pyridinyl)-2-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholinyl group, in particular, enhances its solubility and bioavailability, making it a more effective candidate for therapeutic applications .
Properties
Molecular Formula |
C22H24ClN5O |
---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-6-pyridin-4-ylpyrimidin-2-amine |
InChI |
InChI=1S/C22H24ClN5O/c23-19-4-2-17(3-5-19)20-16-21(18-6-9-24-10-7-18)27-22(26-20)25-8-1-11-28-12-14-29-15-13-28/h2-7,9-10,16H,1,8,11-15H2,(H,25,26,27) |
InChI Key |
GQXFBVJGVQFJPW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC2=NC(=CC(=N2)C3=CC=NC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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